molecular formula C9H13Cl2NO B1471288 2-(2-Chlorophenoxy)-N-methylethanamine HCl CAS No. 2098088-43-6

2-(2-Chlorophenoxy)-N-methylethanamine HCl

Cat. No. B1471288
CAS RN: 2098088-43-6
M. Wt: 222.11 g/mol
InChI Key: IMRGXXZJQNDDJS-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-methylethanamine HCl (2-CPME HCl) is an organic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It has been used in a variety of experiments, from drug development to cell culture studies, and has been found to have a wide range of biochemical and physiological effects. We will also discuss potential future directions for research involving 2-CPME HCl.

Scientific Research Applications

Quantum Chemical and Kinetic Studies

“2-(2-Chlorophenoxy)-N-methylethanamine HCl” has been utilized in quantum chemical and kinetic studies to understand the formation of complex organic molecules. Researchers have investigated its reactions with various agents like OH, Cl, and O2 to construct detailed kinetic models . These studies are crucial for predicting the behavior of chemical species in various environments, including atmospheric conditions and industrial processes.

Pharmacology

In pharmacological research, derivatives of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” have been studied for their potential as small molecule inhibitors. For instance, compounds structurally related to it have been shown to inhibit TMEM206 mediated currents, which are implicated in acid-induced cell death in colorectal cancer cells . This research contributes to the development of new therapeutic agents targeting specific cellular mechanisms.

Environmental Impact

The environmental impact of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” and its derivatives is another significant area of study. Research has been conducted on the formation and remediation of pollutants like PCDD/Fs during thermal processes, where this compound could potentially play a role . Understanding its behavior and breakdown can lead to improved waste management and pollution control strategies.

Industrial Applications

In the industrial sector, “2-(2-Chlorophenoxy)-N-methylethanamine HCl” is a key intermediate in the synthesis of various chemicals. It has been used in the production of furan platform chemicals, which are derived from biomass and serve as alternatives to traditional petroleum-based products . Its role in green chemistry highlights the shift towards more sustainable industrial practices.

Medical Research

Medical research has explored the use of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” in the synthesis of compounds with potential therapeutic applications. Studies have focused on its role in creating novel dyes with anti-inflammatory properties and its use in anticonvulsant activity research . These investigations are pivotal for discovering new drugs and treatment methods.

Chemical Properties

Understanding the chemical properties of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” is fundamental for its application across various fields. Safety data sheets provide detailed information on its toxicity, handling precautions, and first aid measures, which are essential for its safe use in research and industrial settings .

properties

IUPAC Name

2-(2-chlorophenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRGXXZJQNDDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)-N-methylethanamine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.